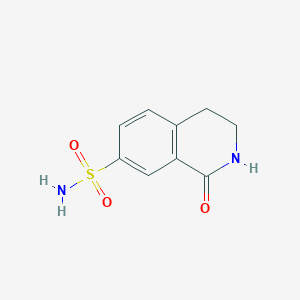

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c10-15(13,14)7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDOQWRNSHGTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40712392 | |

| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-77-8 | |

| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide?

An In-Depth Technical Guide to 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide: A Novel Scaffold in Drug Discovery

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities.[1] This technical guide focuses on a specific derivative, this compound, a molecule of significant interest for its potential therapeutic applications. We will delve into its chemical properties, synthesis, and explore its primary mechanism of action as a potential Poly(ADP-ribose) polymerase (PARP) inhibitor. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview grounded in authoritative scientific literature.

Introduction: The Tetrahydroisoquinoline-Sulfonamide Scaffold

The tetrahydroisoquinoline (THIQ) nucleus is a recurring motif in a wide array of pharmacologically active compounds, including antitumor antibiotics and clinically used drugs.[1] Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.

The addition of a sulfonamide moiety (-SO₂NH₂) further enhances the therapeutic potential of the THIQ core. Sulfonamides are a cornerstone of medicinal chemistry, known for a broad spectrum of biological activities including antibacterial, antiviral, antidiabetic, and anticancer properties.[2] This functional group can act as a hydrogen bond donor and acceptor, contributing significantly to the binding affinity of a molecule to its target enzyme or receptor. The combination of the THIQ scaffold with a sulfonamide group, as seen in this compound, creates a molecule with significant potential for targeted therapies.

Physicochemical Properties

This compound is an organic compound typically appearing as a white to off-white crystalline powder.[3] Its structure features a bicyclic isoquinoline core with a carbonyl group at the 1-position and a sulfonamide group at the 7-position. The polarity of the carbonyl and sulfonamide groups influences the molecule's solubility and its ability to form intermolecular interactions, which are critical for its pharmacokinetic and pharmacodynamic profiles.[3]

| Property | Value | Source |

| CAS Number | 885273-77-8 | [4] |

| Molecular Formula | C₉H₁₀N₂O₃S | [4] |

| Molecular Weight | 226.25 g/mol | [4] |

| Synonyms | 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-7-sulfonic acid amide | [4] |

Synthesis and Chemical Reactivity

The synthesis of the 1-oxo-1,2,3,4-tetrahydroisoquinoline core can be achieved through various methods. One notable approach is the reaction of homophthalic anhydrides with imines, which allows for the closure of the isoquinoline ring and the introduction of desired substituents in a single step.[5] Another expedient method involves a one-pot tandem Michael amination–lactamization sequence starting from 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acids and primary amines.[6]

Representative Synthetic Workflow

Below is a conceptual workflow for the synthesis of related 1-oxo-tetrahydroisoquinoline structures, adapted from established methodologies. This serves as an illustrative guide to the general synthetic strategy.

Caption: Conceptual workflow for the synthesis of 1-oxo-THIQ derivatives.

Experimental Protocol: General Method for Synthesis of 1-Oxo-THIQ Derivatives

This protocol is a representative example based on the synthesis of analogous structures and may require optimization for the specific target compound.[5]

-

Imine Synthesis: To a solution of the desired aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., toluene), add the corresponding primary amine (1.0 eq). The mixture is refluxed with a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

-

Ring Formation: Dissolve the crude imine (1.0 eq) in dried toluene. Add homophthalic anhydride (1.0 eq) to the solution.

-

Reaction: Reflux the reaction mixture for 45-60 minutes, or until the reaction mixture becomes transparent.

-

Isolation: Cool the reaction mixture to room temperature. The product, a 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivative, will often crystallize from the solution and can be collected by filtration.

-

Further Modification: The resulting carboxylic acid can be converted to the desired sulfonamide through standard functional group interconversion techniques.

Biological Activity and Mechanism of Action: A Focus on PARP Inhibition

The primary therapeutic interest in the 1-oxo-tetrahydroisoquinoline scaffold lies in its potential as an inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[7][8]

Role of PARP in DNA Repair

PARP1 and PARP2 are critical enzymes in the cellular response to DNA damage, particularly single-strand breaks (SSBs).[7] Upon detecting a break, PARP enzymes catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto nuclear proteins, a process that recruits other DNA repair factors to the site of damage. This signaling is essential for the base excision repair (BER) pathway.[9]

Mechanism of PARP Inhibitors: Synthetic Lethality

In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP becomes synthetically lethal. When PARP is inhibited, SSBs are not efficiently repaired and accumulate. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In normal cells, these DSBs would be repaired by the HR pathway. However, in HR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[9]

Several 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been designed and synthesized as novel PARP inhibitors, demonstrating druglike properties and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics when compared to approved drugs like Olaparib.[7][8] The 1-oxo-tetrahydroisoquinoline core acts as a nicotinamide adenine dinucleotide (NAD+) mimetic, competitively binding to the catalytic domain of PARP.

Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.

Other Potential Biological Activities

Beyond PARP inhibition, the broader class of tetrahydroisoquinoline sulfonamide derivatives has been investigated for other activities. Studies have reported antioxidant, anti-inflammatory (inhibition of albumin denaturation), and antibacterial properties for various analogs, suggesting that this compound may possess a wider pharmacological profile.[10]

Preclinical Data and Therapeutic Potential

While specific preclinical data for this compound is not extensively published in the reviewed literature, data from closely related 1-oxo-3,4-dihydroisoquinoline-4-carboxamide analogs provide strong evidence for the potential of this scaffold.

| Compound Class | Target | Key Findings | Reference |

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | PARP1/2 | Identification of lead compounds with potent inhibition. | [7][8] |

| "" | ADME Properties | Demonstrated advantages over Olaparib in molecular weight, hydrophilicity, and plasma stability. | [8] |

| Tetrahydroisoquinoline sulfonamides | General Biological Activity | Showed significant in-vitro antioxidant, antitryptic, and antibacterial activity. | [10] |

The primary therapeutic application for this class of compounds is in oncology, specifically for the treatment of cancers with homologous recombination deficiencies, such as certain types of ovarian, breast, prostate, and pancreatic cancers. The favorable ADME characteristics reported for new analogs suggest the potential for developing oral therapeutics with improved safety and efficacy profiles.[8]

Future Directions and Conclusion

This compound represents a promising molecular scaffold in the field of drug discovery. The convergence of the established tetrahydroisoquinoline core and the versatile sulfonamide functional group provides a rich platform for chemical modification and optimization.

The most compelling evidence points towards its development as a PARP inhibitor. Future research should focus on:

-

Definitive Synthesis: Elucidation and optimization of a scalable synthetic route for the specific compound.

-

In-vitro Profiling: Comprehensive screening against the PARP enzyme family to determine potency and selectivity.

-

Cell-based Assays: Evaluation of its efficacy in HR-deficient cancer cell lines to confirm the synthetic lethality mechanism.

-

Pharmacokinetic Studies: In-vivo studies to determine the ADME profile and establish a potential therapeutic window.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. 1-Oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide Properties, Uses, Safety, Supplier & Manufacturer China | High-Purity Chemical Data [quinoline-thiophene.com]

- 4. CAS 885273-77-8 | 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-7-sulfonic acid amide - Synblock [synblock.com]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 53BP1 depletion causes PARP inhibitor resistance in ATM-deficient breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide: A Scaffold of Latent Potential

This technical guide provides a comprehensive overview of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. By dissecting its core chemical structure and leveraging established synthetic methodologies for its constituent moieties, this document offers a predictive yet scientifically grounded exploration of its synthesis, characterization, and potential biological significance.

Introduction: The Convergence of Two Privileged Scaffolds

The molecular architecture of this compound, with CAS Number 885273-77-8, represents a thoughtful amalgamation of two pharmacologically significant scaffolds: the 1,2,3,4-tetrahydroisoquinoline (THIQ) core and the sulfonamide functional group.[1][2][3] The THIQ nucleus is a prevalent feature in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities, including antitumor, antibacterial, and neuroprotective properties.[4][5][6] This has rendered the THIQ scaffold a "privileged structure" in the parlance of medicinal chemistry.[6][7]

Simultaneously, the sulfonamide group (-SO₂NH₂) is a cornerstone of modern therapeutics, most famously recognized for its role in the first generation of antibacterial "sulfa" drugs.[8][9][10] Beyond their antimicrobial prowess, sulfonamides are integral to drugs targeting a diverse range of conditions, including viral infections, diabetes, and cancer, often by inhibiting specific enzymes like carbonic anhydrase.[9][11] The strategic fusion of these two moieties in this compound suggests a molecule with a rich and largely untapped potential for novel therapeutic applications.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of any compound lies in a thorough analysis of its structure.

Chemical Structure:

The molecule consists of a bicyclic 1-oxo-1,2,3,4-tetrahydroisoquinoline core, where a lactam (cyclic amide) is integrated into the heterocyclic ring. A sulfonamide group is substituted at the 7-position of the aromatic ring.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 885273-77-8 | [1][2][12] |

| Molecular Formula | C₉H₁₀N₂O₃S | [1] |

| Molecular Weight | 226.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Structural Visualization:

Caption: Chemical structure of this compound.

Proposed Synthetic Strategies

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Chlorosulfonation of a Phenylacetic Acid Derivative

The synthesis would likely commence with a commercially available or readily synthesized phenylacetic acid derivative. A key transformation is the introduction of the sulfonyl chloride group onto the aromatic ring.

-

Rationale: Chlorosulfonation is a standard and effective method for introducing a sulfonyl chloride group onto an aromatic ring, which is the precursor to the sulfonamide.

-

Procedure:

-

To a cooled (0 °C) and stirred solution of the appropriate phenylacetic acid derivative, add chlorosulfonic acid dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Formation of the Sulfonamide

The newly formed sulfonyl chloride is then reacted with an ammonia source to generate the sulfonamide.

-

Rationale: The sulfonyl chloride is highly reactive towards nucleophiles like ammonia, leading to the formation of the stable sulfonamide bond.

-

Procedure:

-

Dissolve the sulfonyl chloride from the previous step in a suitable solvent (e.g., dichloromethane).

-

Bubble ammonia gas through the solution or add a solution of ammonium hydroxide at 0 °C.

-

Stir the reaction mixture for a specified time until completion.

-

The product is isolated by extraction and purified by recrystallization or column chromatography.

-

Step 3: Intramolecular Cyclization to form the 1-Oxo-THIQ Core

The final key step involves the formation of the lactam ring. This can be achieved through an intramolecular cyclization. While the classic Bischler-Napieralski reaction typically yields 3,4-dihydroisoquinolines, modifications or alternative cyclization strategies can lead to the desired 1-oxo-THIQ structure.[4] One plausible approach is an intramolecular Friedel-Crafts type acylation.

-

Rationale: Intramolecular cyclization is a powerful strategy for constructing cyclic systems. The choice of a Friedel-Crafts type reaction is logical for forming a new carbon-carbon bond on the aromatic ring.

-

Procedure:

-

The N-acylated phenylethylamine derivative is treated with a Lewis acid catalyst (e.g., polyphosphoric acid or a milder alternative).

-

The reaction is heated to promote cyclization.

-

After completion, the reaction is quenched, and the product is isolated and purified.

-

It is important to note that the development of an optimized and efficient synthesis would require empirical investigation and refinement of reaction conditions, solvents, and catalysts.

Predicted Spectroscopic Characterization

In the absence of published experimental data, the expected spectroscopic signatures of this compound can be predicted based on its structural features and data from analogous compounds.[13]

Predicted Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons in the 7-8 ppm region, showing characteristic splitting patterns based on substitution. - Two methylene groups of the tetrahydroisoquinoline ring appearing as triplets or more complex multiplets in the 2.5-4.0 ppm range. - A broad singlet for the NH of the lactam and a singlet for the NH₂ of the sulfonamide. |

| ¹³C NMR | - A carbonyl carbon (C=O) of the lactam in the 160-170 ppm region. - Aromatic carbons in the 120-150 ppm range. - Two aliphatic carbons (CH₂) of the tetrahydroisoquinoline ring in the 25-50 ppm range. |

| IR (cm⁻¹) | - N-H stretching vibrations for the sulfonamide and lactam in the 3200-3400 cm⁻¹ region. - A strong C=O stretching vibration for the lactam around 1650-1680 cm⁻¹. - S=O stretching vibrations for the sulfonamide in the 1350-1300 and 1170-1150 cm⁻¹ regions. |

| Mass Spec. | - A molecular ion peak [M]⁺ corresponding to the molecular weight of 226.25. - Characteristic fragmentation patterns involving the loss of SO₂NH₂ and cleavage of the tetrahydroisoquinoline ring. |

Postulated Biological Activities and Therapeutic Potential

The true value of a novel chemical entity lies in its potential biological activity. Based on the well-documented pharmacology of its constituent scaffolds, we can postulate several promising avenues for investigation.

Potential Therapeutic Areas:

-

Anticancer Activity: The THIQ scaffold is present in several natural products with antitumor properties.[6] The sulfonamide group is also a key feature in many anticancer drugs. Therefore, this compound is a prime candidate for screening against various cancer cell lines.

-

Antibacterial and Antimicrobial Activity: The historical success of sulfonamides as antibacterial agents makes this a logical area of investigation.[10][11] The THIQ moiety could potentially modulate the antibacterial spectrum or potency.

-

Enzyme Inhibition: Sulfonamides are known inhibitors of various enzymes, most notably carbonic anhydrases. This compound could be evaluated for its inhibitory activity against a panel of clinically relevant enzymes.

-

Neurological Applications: Certain THIQ derivatives have shown activity in models of neurodegenerative diseases.[5] Further investigation could explore the potential of this compound in neurological disorders.

Conclusion and Future Directions

This compound stands as a molecule of considerable synthetic and medicinal interest. While specific experimental data remains to be published, this in-depth guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential biological evaluation. The convergence of the privileged THIQ and sulfonamide scaffolds within a single, relatively simple structure presents a compelling case for its inclusion in drug discovery screening libraries. Future research should focus on the development and optimization of a reliable synthetic route, followed by a comprehensive spectroscopic characterization and a broad-based biological screening campaign to unlock the therapeutic potential of this promising compound.

References

- 1. CAS 885273-77-8 | 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-7-sulfonic acid amide - Synblock [synblock.com]

- 2. 1-OXO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE-7-SULFONIC ACID AMIDE | 885273-77-8 [chemicalbook.com]

- 3. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide | C9H12N2O2S | CID 5226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 9. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajchem-b.com [ajchem-b.com]

- 12. 885273-77-8 CAS MSDS (1-OXO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE-7-SULFONIC ACID AMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. shd-pub.org.rs [shd-pub.org.rs]

An In-depth Technical Guide to 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, potential pharmacological applications, and the scientific rationale behind its utility as a scaffold in modern drug discovery.

Core Compound Identity and Significance

This compound is an organic compound featuring a bicyclic lactam core fused with a sulfonamide-substituted benzene ring.[1] Its unique structure combines two pharmacologically important moieties: the tetrahydroisoquinoline (THIQ) scaffold and the sulfonamide group.

The THIQ nucleus is a privileged scaffold found in numerous natural alkaloids and synthetic compounds, exhibiting a wide array of biological activities including antitumor, antiviral, and neuroprotective properties.[2][3] The sulfonamide group is a classic pharmacophore, most famously known for its antibacterial properties, but also integral to drugs targeting carbonic anhydrases, proteases, and kinases.[4] The combination of these two groups in a single molecule makes it a compelling starting point for the development of novel therapeutics.[1]

Key Identifier:

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and biological absorption.[1] this compound is typically a white to off-white crystalline powder.[1] Its solubility profile—slightly soluble in water but showing good solubility in organic solvents like dichloromethane and DMF—is an important consideration for reaction conditions and preliminary drug formulation studies.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₃S | [5] |

| Molecular Weight | 226.25 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Slightly soluble in water; Soluble in DCM, DMF | [1] |

Synthesis and Chemical Reactivity

The synthesis of this scaffold is a key step for its application in drug discovery. A common and logical approach involves the preparation of a sulfonyl chloride intermediate, which is then reacted with an amine source to form the target sulfonamide.

A plausible synthetic route begins with the chlorosulfonation of the 1-oxo-1,2,3,4-tetrahydroisoquinoline core. This reactive intermediate, 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (CAS 952424-09-8), serves as a versatile precursor.[7][8] The subsequent amination reaction, typically with ammonia or an ammonia equivalent, yields the final sulfonamide product.

Caption: General synthetic workflow for the target compound.

Modern synthetic approaches, such as microwave-assisted synthesis, offer significant advantages for producing THIQ sulfonamide derivatives, providing a rapid, efficient, and environmentally friendly alternative to conventional methods.[9][10]

Pharmacological Context and Potential Applications

The structure of this compound suggests several avenues for pharmacological investigation, primarily stemming from the established mechanisms of its constituent parts.

The Sulfonamide Moiety: A Classic Pharmacophore

Sulfonamide drugs traditionally function as antibacterial agents by acting as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS).[4] This enzyme is crucial for the synthesis of folic acid in bacteria, an essential precursor for DNA and RNA.[11] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect.[4][11]

Caption: Mechanism of action for sulfonamide antibacterial agents.

The THIQ Scaffold: A Privileged Structure

The tetrahydroisoquinoline core is recognized for its broad biological versatility.[2][3] Its rigid, three-dimensional structure allows it to interact with a variety of biological targets. Derivatives have shown promise as:

-

Antiviral Agents: Including activity against HIV and Hepatitis C.[2]

-

Antitumor Agents: The THIQ framework is present in several natural and synthetic anticancer compounds.[2]

-

Neurological Agents: Modulating receptors and enzymes in the central nervous system.[12]

Given that the precursor, 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, is utilized in the synthesis of protease and kinase inhibitors, it is highly probable that the sulfonamide derivative serves as a key intermediate or lead compound in the development of targeted therapies for cancer and inflammatory diseases.[7]

Exemplary Experimental Protocols

The following protocols are illustrative and should be adapted based on specific laboratory conditions and safety assessments.

Protocol 1: Synthesis of a Sulfonamide from a Sulfonyl Chloride (General Procedure)

This protocol describes the final amination step in the synthesis.

-

Dissolution: Dissolve the starting material, 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (1 equivalent), in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[7]

-

Cooling: Cool the reaction mixture to 0°C using an ice bath to control the exothermic reaction.

-

Amine Addition: Slowly add a solution of ammonia in a suitable solvent (or bubble ammonia gas through the solution). Alternatively, an amine source like ammonium hydroxide can be used, with careful control of reaction conditions. A base such as triethylamine (2.5 equivalents) is often added to neutralize the HCl byproduct.[7][9]

-

Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[9]

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[9]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure this compound.[9]

Protocol 2: Microwave-Assisted Synthesis of a THIQ-Sulfonamide Derivative (Adapted)

This protocol illustrates a modern, efficient approach.

-

Vessel Preparation: In a dedicated Teflon microwave vessel, combine the starting amine (e.g., a substituted phenylethylamine, 1 equivalent), a sulfonating agent, and a suitable catalyst in a microwave-compatible solvent like toluene.[9]

-

Sealing: Securely seal the reaction vessel.

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified temperature (e.g., 100°C) and power (e.g., up to 1200 watts) for a defined period (e.g., 60 minutes).[9]

-

Cooling and Filtration: After the reaction, allow the vessel to cool to room temperature. Filter the mixture to remove the catalyst.[9]

-

Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water, and extract the product into an organic solvent like dichloromethane. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to obtain the crude product for further purification.[9]

Summary and Future Outlook

This compound (CAS 885273-77-8) is a strategically designed molecule that holds considerable potential for drug discovery and development. Its synthesis from readily available precursors and the combined pharmacological promise of the tetrahydroisoquinoline and sulfonamide scaffolds make it an attractive building block for creating new chemical entities. Future research will likely focus on derivatizing this core to explore its efficacy against a range of therapeutic targets, from infectious diseases to oncology and beyond.

References

- 1. 1-Oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide Properties, Uses, Safety, Supplier & Manufacturer China | High-Purity Chemical Data [quinoline-thiophene.com]

- 2. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds [mdpi.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 885273-77-8 | 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-7-sulfonic acid amide - Synblock [synblock.com]

- 6. 1-OXO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE-7-SULFONIC ACID AMIDE | 885273-77-8 [chemicalbook.com]

- 7. 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | 952424-09-8 | Benchchem [benchchem.com]

- 8. PubChemLite - 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (C9H8ClNO3S) [pubchemlite.lcsb.uni.lu]

- 9. shd-pub.org.rs [shd-pub.org.rs]

- 10. researchgate.net [researchgate.net]

- 11. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

physical and chemical properties of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

An In-Depth Technical Guide to the Physicochemical Properties of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience. The information compiled herein is based on publicly available data and predictive models. Experimental verification is recommended for all properties.

Introduction: The Structural Significance of a Versatile Scaffold

This compound is a heterocyclic organic compound built upon the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor and anticonvulsant properties.[1][2] The addition of a lactam (the "1-Oxo" feature) and a sulfonamide group at the 7-position creates a molecule with distinct electronic and steric properties, making it a valuable intermediate and a potential drug lead compound in its own right.[3] This guide provides a comprehensive analysis of its core physical and chemical characteristics, essential for its application in synthesis, biological screening, and formulation development.

Molecular Identity and Structural Elucidation

A precise understanding of the molecule's structure is the foundation for interpreting all other chemical and physical data.

Caption: 2D structure of this compound.

Table 1: Core Compound Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀N₂O₃S | [4] |

| Molecular Weight | 226.25 g/mol | [4] |

| CAS Number | 885273-77-8 | [4] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | C1C(C2=CC(=CC=C2N1)S(=O)(=O)N)=O | [5] |

| InChIKey | AAKHUSHVJIHFLT-UHFFFAOYSA-N | [5] |

| Synonyms | 1-Oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide | [3] |

Physical Properties: From Benchtop to Biological System

The physical properties of a compound govern its behavior in both experimental and physiological environments. They are critical for decisions related to solvent choice, purification methods, and formulation strategies.

Table 2: Summary of Physical Properties

| Property | Value | Remarks | Source(s) |

| Appearance | White to off-white crystalline powder. | This morphology is suitable for many solid dosage forms. | [3] |

| Solubility | Slightly soluble in water. Good solubility in organic solvents such as dichloromethane and N,N-dimethylformamide (DMF). | The sulfonamide group imparts some hydrophilicity, while the bicyclic core retains significant organic character. This balance is key for bioavailability. | [3] |

| Predicted LogP | -1.3 | This value suggests the compound is predominantly hydrophilic. | N/A |

| Predicted pKa (Acidic) | 9.98 | Refers to the N-H proton of the sulfonamide group. | N/A |

| Predicted pKa (Basic) | -3.1 | Refers to the lactam carbonyl oxygen. | N/A |

Note: Predicted values for LogP and pKa are computationally generated and require experimental confirmation via methods such as the shake-flask method for LogP and potentiometric titration for pKa.

Chemical Reactivity and Stability Profile

The molecule's reactivity is dictated by the interplay of its three primary functional regions: the lactam, the sulfonamide, and the aromatic ring.

-

Lactam (Cyclic Amide): The 1-oxo group is part of a stable five-membered lactam ring. While resistant to weak acids and bases, it can undergo hydrolysis under harsh conditions (e.g., concentrated HCl or NaOH at high temperatures), which would result in ring-opening to form an amino acid derivative.

-

Sulfonamide Group: This functional group is a cornerstone of many pharmaceuticals. The nitrogen atom's protons are weakly acidic, allowing the compound to form salts with strong bases. The S-N bond is robust, but can be cleaved under specific reductive conditions.

-

Aromatic Ring: The benzene portion of the isoquinoline core is electron-rich and can undergo electrophilic aromatic substitution. The positions of substitution will be directed by the existing alkyl and sulfonamide groups.

-

Stability and Storage: The compound is stable under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a dry, cool place, protected from light.[4]

Synthesis and Purification Strategy

As a key intermediate, efficient synthesis and purification are paramount. The general approach involves building the isoquinoline core followed by functionalization.

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol: Purification via Recrystallization

This protocol describes a self-validating system for obtaining high-purity crystalline material. The final purity should be confirmed by analytical techniques like HPLC and melting point analysis.

-

Solvent Selection:

-

Rationale: The ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.

-

Procedure: Test small aliquots of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, water) to find a suitable system. Ethanol/water mixtures are often effective.

-

-

Dissolution:

-

Procedure: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stir bar) until all the solid dissolves. Add solvent dropwise until a clear solution is achieved.

-

-

Hot Filtration (if necessary):

-

Rationale: To remove any insoluble impurities (e.g., dust, catalysts).

-

Procedure: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

-

-

Crystallization:

-

Rationale: Slow cooling allows for the formation of a pure, well-defined crystal lattice, excluding impurities from the structure.

-

Procedure: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

-

-

Isolation and Washing:

-

Procedure: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

-

-

Drying:

-

Procedure: Dry the purified crystals under vacuum, either in a vacuum oven or a desiccator, until a constant weight is achieved.

-

Spectroscopic and Analytical Profile

Analytical data is crucial for confirming the identity and purity of the compound. While specific spectra are proprietary, the expected characteristics are as follows:

-

¹H NMR (Proton NMR): The spectrum would show distinct signals for the aromatic protons (typically 7-8 ppm), the two aliphatic -CH₂- groups of the tetrahydroisoquinoline ring (typically 2.5-3.5 ppm), and exchangeable N-H protons for the lactam and sulfonamide groups.

-

¹³C NMR (Carbon NMR): The spectrum would display nine unique carbon signals, including a characteristic signal for the carbonyl carbon (C=O) in the 160-170 ppm range.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 227.05.

-

High-Performance Liquid Chromatography (HPLC): A pure sample should yield a single, sharp peak under appropriate chromatographic conditions (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase). Commercial suppliers often guarantee purity of >98% by this method.[4]

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds | MDPI [mdpi.com]

- 3. 1-Oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide Properties, Uses, Safety, Supplier & Manufacturer China | High-Purity Chemical Data [quinoline-thiophene.com]

- 4. CAS 885273-77-8 | 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-7-sulfonic acid amide - Synblock [synblock.com]

- 5. PubChemLite - 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (C9H8ClNO3S) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide: A Scaffold of Pharmaceutical Interest

This technical guide provides a comprehensive overview of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its fundamental molecular characteristics, potential synthetic pathways, and its emerging role as a valuable scaffold in medicinal chemistry.

Core Molecular Profile

This compound is a unique organic molecule that integrates two key pharmacophores: the isoquinoline core and a sulfonamide group.[1] This combination imparts a distinct set of physicochemical properties that make it an attractive starting point for the design of novel therapeutic agents.

The isoquinoline ring system is a structural isomer of quinoline and is a common motif in a wide array of natural and synthetic bioactive compounds, including well-known alkaloids like morphine and codeine.[2] Its rigid bicyclic structure provides a defined three-dimensional arrangement for substituent groups, which is crucial for specific interactions with biological targets. The tetrahydroisoquinoline core, in particular, offers greater conformational flexibility compared to the fully aromatic isoquinoline, which can be advantageous for optimizing binding to protein targets.

The sulfonamide group is a cornerstone in medicinal chemistry, renowned for its ability to mimic a carboxylate group and act as a hydrogen bond donor and acceptor.[3] This functional group is a key feature in numerous approved drugs, including antibacterial agents, diuretics, and anticonvulsants.[3] Its presence in the target molecule suggests a potential for a broad range of biological activities.[3][4]

Key Physicochemical Properties

A precise understanding of the molecular properties of this compound is fundamental for its application in drug design and development. These properties dictate its solubility, membrane permeability, and metabolic stability, all of which are critical for pharmacokinetic and pharmacodynamic profiles.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₃S | [5][6] |

| Molecular Weight | 226.25 g/mol | [5][6] |

| CAS Number | 885273-77-8 | [5][6] |

| Appearance | Typically a white to off-white crystalline powder.[1] | N/A |

| Solubility | Slightly soluble in water, with better solubility in organic solvents like dichloromethane and N,N-dimethylformamide (DMF).[1] | N/A |

The unique chemical architecture of this compound, featuring a carbonyl group at the 1-position and a sulfonamide at the 7-position, creates a molecule with distinct polarity and potential for various intermolecular interactions.[1] The carbonyl group can act as a hydrogen bond acceptor, while the sulfonamide group provides both hydrogen bond donor and acceptor capabilities.[1]

Synthetic Strategies and Methodologies

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, its structure suggests plausible synthetic routes based on established organic chemistry principles and methodologies reported for analogous compounds. A logical retrosynthetic analysis points towards a multi-step synthesis starting from readily available precursors.

Proposed Retrosynthetic Pathway

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: A Plausible Synthesis Workflow

The following protocol is a generalized workflow based on the synthesis of similar isoquinoline sulfonamide derivatives.[7][8]

Step 1: Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline

This starting material can be synthesized through various methods, including the Pictet-Spengler reaction or Bischler-Napieralski cyclization followed by reduction and oxidation.

Step 2: Chlorosulfonation of 1-Oxo-1,2,3,4-tetrahydroisoquinoline

-

In a fume hood, cool a flask containing 1-Oxo-1,2,3,4-tetrahydroisoquinoline to 0°C.

-

Slowly add chlorosulfonic acid dropwise while maintaining the temperature below 5°C. The reaction is highly exothermic and releases HCl gas.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

The resulting precipitate, 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.[9]

Step 3: Ammonolysis of the Sulfonyl Chloride

-

Dissolve the dried 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride in a suitable organic solvent such as tetrahydrofuran (THF) or dioxane.

-

Cool the solution to 0°C and bubble ammonia gas through the solution or add a solution of aqueous ammonia.

-

Stir the reaction mixture at room temperature for several hours.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Caption: Proposed experimental workflow for the synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a compelling scaffold for the development of novel therapeutic agents targeting a variety of diseases. The isoquinoline core and the sulfonamide group have independently been associated with a broad spectrum of pharmacological activities.

Potential Therapeutic Areas

-

Antibacterial Agents: Sulfonamides were among the first classes of antibiotics discovered and continue to be a source of new antibacterial agents.[3] The isoquinoline moiety has also been incorporated into compounds with demonstrated antibacterial properties.[4][10] The combination of these two pharmacophores could lead to the development of novel antibiotics with unique mechanisms of action, potentially overcoming existing resistance.

-

Central Nervous System (CNS) Disorders: Isoquinoline derivatives have been extensively investigated for their effects on the CNS.[11] They have shown potential as antipsychotic, antidepressant, and anxiolytic agents by targeting various receptors, including serotonin and dopamine receptors.[11] The sulfonamide group can be modified to modulate the physicochemical properties of the molecule, such as its ability to cross the blood-brain barrier.

-

Anticancer Agents: The tetrahydroisoquinoline scaffold is present in several natural and synthetic compounds with anticancer activity.[2][12] These compounds can exert their effects through various mechanisms, including the inhibition of enzymes like carbonic anhydrase, which is overexpressed in some tumors.[3]

-

Antiviral Activity: Certain isoquinoline derivatives have demonstrated promising antiviral activity, including against HIV and hepatitis C virus.[13] The development of novel this compound derivatives could lead to new antiviral therapies.[13]

Structure-Activity Relationship (SAR) Considerations

The this compound scaffold offers multiple points for chemical modification to explore structure-activity relationships and optimize for specific biological targets.

Caption: Key positions for chemical modification on the scaffold.

Systematic modifications at these positions can be used to fine-tune the compound's potency, selectivity, and pharmacokinetic properties. For instance, substitution on the sulfonamide nitrogen can significantly impact the compound's acidity and hydrogen bonding capacity, thereby influencing its interaction with target proteins.

Conclusion

This compound represents a promising and versatile scaffold for the development of new therapeutic agents. Its unique combination of the isoquinoline core and the sulfonamide functional group provides a solid foundation for the design of molecules with a wide range of biological activities. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in addressing unmet medical needs. This technical guide serves as a foundational resource for researchers embarking on the exploration of this intriguing chemical entity.

References

- 1. 1-Oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide Properties, Uses, Safety, Supplier & Manufacturer China | High-Purity Chemical Data [quinoline-thiophene.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. Sinthesis and antibacterial activities of isoquinoline-sulfonamide derivatives [wisdomlib.org]

- 5. CAS 885273-77-8 | 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-7-sulfonic acid amide - Synblock [synblock.com]

- 6. 885273-77-8 CAS MSDS (1-OXO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE-7-SULFONIC ACID AMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. shd-pub.org.rs [shd-pub.org.rs]

- 8. researchgate.net [researchgate.net]

- 9. 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | 952424-09-8 | Benchchem [benchchem.com]

- 10. Isoquinoline-Sulfonamide derivatives: Significance and symbolism [wisdomlib.org]

- 11. Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

potential therapeutic targets of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

An In-depth Technical Guide to the Identification and Validation of Therapeutic Targets for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Executive Summary

This compound represents a novel chemical entity with potential therapeutic applications yet to be fully elucidated. Its hybrid structure, incorporating a lactam within a tetrahydroisoquinoline framework and a sulfonamide moiety, suggests a compelling polypharmacological profile. The sulfonamide group is a well-established pharmacophore known for targeting enzymes like carbonic anhydrases, while the tetrahydroisoquinoline core is prevalent in a multitude of bioactive compounds, including kinase inhibitors and GPCR ligands.

This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of its molecular targets. We eschew a speculative listing of putative targets and instead present a robust, multi-pronged experimental strategy. This document is designed for researchers, scientists, and drug development professionals, offering a logical workflow from broad, unbiased screening to focused, mechanism-of-action studies. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility.

Part 1: Strategic Framework for Target Identification

Given the novelty of this compound, a hierarchical approach to target discovery is paramount. Our proposed strategy is built on two complementary pillars: unbiased screening to discover novel interactions and hypothesis-driven screening to test for activity against known target classes associated with its chemical moieties.

Unbiased (Phenotypic and Affinity-Based) Screening

The initial phase aims to cast a wide net to identify the compound's cellular effects and direct molecular interactions without preconceived notions of its target.

-

Phenotypic Screening: This approach involves testing the compound across a diverse panel of cell lines (e.g., NCI-60) to identify patterns of activity, such as selective cytotoxicity. A unique "fingerprint" of activity can provide clues about the compound's mechanism of action by correlating it with databases of compounds with known targets.

-

Affinity-Capture Mass Spectrometry: A powerful method to directly identify binding partners. The compound is immobilized on a solid support (e.g., beads) and incubated with cell lysate. Proteins that bind to the compound are "pulled down," eluted, and identified by mass spectrometry.

Hypothesis-Driven (Target-Based) Screening

This parallel approach leverages the known pharmacology of the compound's core structures to investigate its activity against high-probability target families.

-

Carbonic Anhydrase (CA) Profiling: The sulfonamide group is a classic zinc-binding pharmacophore that potently inhibits various isoforms of carbonic anhydrase. Screening against a panel of human CA isoforms (I, II, IV, IX, XII) is a logical starting point.

-

Kinase Profiling: The tetrahydroisoquinoline scaffold is a "privileged" structure in kinase inhibitor design. Comprehensive screening against a large panel of human kinases (e.g., the 468-member KinomeScan) is essential to identify potential anti-cancer or anti-inflammatory activities.

-

GPCR and Ion Channel Profiling: While perhaps a lower probability, the rigid structure of the core could facilitate interactions with membrane proteins. Broad profiling panels for GPCRs and ion channels can uncover unexpected activities.

The overall workflow for this dual-pronged strategy is visualized below.

Caption: Dual-pronged workflow for target identification.

Part 2: Detailed Methodologies for Primary Target Validation

Once primary hits are identified from the screening phase, rigorous validation is required to confirm they are bona fide therapeutic targets. Below are detailed protocols for validating two high-probability target classes: Carbonic Anhydrases and Protein Kinases.

Validation of Carbonic Anhydrase IX (CA IX) as a Target

CA IX is a tumor-associated isoform, making it an attractive anti-cancer target. If the initial screen shows potent inhibition of CA IX, the following steps will confirm this interaction.

Experimental Protocol: Stopped-Flow Carbon Dioxide (CO₂) Hydration Assay

This is the gold-standard method for measuring CA activity and inhibition kinetics.

-

Reagent Preparation:

-

Prepare a 20 mM HEPES buffer, pH 7.5, containing 0.1 M Na₂SO₄ (to maintain ionic strength).

-

Prepare a stock solution of purified, recombinant human CA IX enzyme.

-

Prepare a stock solution of the indicator, p-nitrophenol, in the buffer.

-

Prepare a range of concentrations of this compound.

-

Prepare a CO₂-saturated water solution by bubbling CO₂ gas through water.

-

-

Assay Execution:

-

Use a stopped-flow spectrophotometer, which allows for the rapid mixing of two solutions and monitoring of the reaction.

-

Syringe 1: Load with the enzyme, indicator, and varying concentrations of the inhibitor compound, pre-incubated for 15 minutes.

-

Syringe 2: Load with the CO₂-saturated buffer.

-

Rapidly mix the contents of the two syringes. The hydration of CO₂ by CA IX produces protons (H⁺), causing a pH drop.

-

Monitor the color change of the pH indicator (decrease in absorbance at 400 nm) over time.

-

-

Data Analysis:

-

Calculate the initial rate of reaction for each inhibitor concentration.

-

Plot the enzyme activity against the inhibitor concentration.

-

Fit the data to the Morrison equation to determine the inhibition constant (Ki), which represents the affinity of the inhibitor for the enzyme.

-

Table 1: Hypothetical Inhibition Data for CA Isoforms

| Carbonic Anhydrase Isoform | Ki (nM) | Selectivity vs. CA II |

| CA IX (Tumor-associated) | 25.3 | >40-fold |

| CA XII (Tumor-associated) | 89.1 | >11-fold |

| CA I (Cytosolic, Off-target) | 2,150 | - |

| CA II (Cytosolic, Off-target) | 1,020 | 1 (Reference) |

Validation of a Protein Kinase Target (e.g., EGFR)

If the KinomeScan identifies a specific kinase, such as Epidermal Growth Factor Receptor (EGFR), as a high-affinity target, subsequent validation must confirm direct inhibition and cellular effects.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) assay that directly measures inhibitor binding to the kinase.

-

Principle: The assay involves a europium (Eu)-labeled antibody that recognizes a tag on the kinase and a fluorescent "tracer" that binds to the kinase's ATP pocket. When the tracer is bound, FRET occurs between the Eu-antibody and the tracer. A compound that binds to the ATP pocket will displace the tracer, disrupting FRET.

-

Reagent Preparation:

-

Prepare kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

-

Prepare solutions of the tagged kinase (e.g., GST-EGFR), the Eu-anti-GST antibody, and the Alexa Fluor™ 647-labeled broad-spectrum kinase tracer.

-

Prepare a serial dilution of this compound.

-

-

Assay Execution (384-well plate format):

-

Add the test compound to the wells.

-

Add the kinase/antibody mixture to the wells.

-

Add the tracer to initiate the binding reaction.

-

Incubate at room temperature for 60 minutes.

-

Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at 665 nm (tracer) and 615 nm (Europium).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm).

-

Plot the ratio against the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

-

Cellular Target Engagement: Western Blot Analysis of Phospho-EGFR

To confirm the compound inhibits the kinase within a cellular context, we must assess the phosphorylation of its downstream substrates.

-

Cell Culture: Culture an EGFR-dependent cancer cell line (e.g., A431).

-

Treatment: Treat cells with varying concentrations of the compound for 2-4 hours.

-

Stimulation: Stimulate the cells with EGF (100 ng/mL) for 15 minutes to induce EGFR autophosphorylation.

-

Lysis & Western Blot: Lyse the cells, separate proteins by SDS-PAGE, and transfer to a membrane.

-

Probing: Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR (as a loading control).

-

Analysis: A dose-dependent decrease in the p-EGFR signal, with no change in total EGFR, confirms cellular target engagement.

The logical flow from biochemical validation to cellular engagement is depicted below.

Caption: Workflow for validating a protein kinase hit.

Part 3: Mechanistic Insights and Downstream Pathway Analysis

Confirming direct target binding is only the first step. Understanding the downstream consequences of target modulation is crucial for predicting therapeutic effects and potential liabilities.

Signaling Pathway Analysis for a Kinase Target

If this compound is confirmed as an EGFR inhibitor, its effect on canonical downstream pathways like RAS/MAPK and PI3K/AKT must be investigated.

Methodology: Phospho-Proteome Profiling

-

Experiment: Treat EGFR-dependent cells with the compound or a vehicle control, followed by EGF stimulation.

-

Analysis: Use a phospho-specific antibody array or mass spectrometry-based proteomics to quantify changes in the phosphorylation status of key signaling nodes (e.g., p-AKT, p-ERK, p-S6K).

-

Interpretation: A potent inhibitor should decrease phosphorylation of proteins downstream of EGFR, confirming its mechanism of action.

The diagram below illustrates the expected impact of an EGFR inhibitor on these key signaling cascades.

Caption: Inhibition of EGFR blocks PI3K/AKT and RAS/MAPK pathways.

Conclusion

The therapeutic potential of this compound lies in the successful identification and validation of its molecular targets. The systematic, dual-pronged strategy outlined in this guide—combining unbiased discovery with hypothesis-driven investigation—provides a rigorous and efficient path forward. By adhering to the detailed validation protocols for high-probability target classes such as carbonic anhydrases and protein kinases, researchers can confidently establish the compound's mechanism of action. Subsequent analysis of downstream signaling pathways will be critical for translating these molecular interactions into a compelling therapeutic hypothesis, paving the way for preclinical and clinical development.

An In-depth Technical Guide to 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide: A Promising Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-oxo-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a sulfonamide group at the 7-position introduces a key functional handle that can modulate pharmacological properties, including potency and selectivity for various biological targets. This technical guide provides a comprehensive review of the available literature on 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, with a particular focus on its synthesis, potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor, and the underlying structure-activity relationships that govern its biological activity. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this promising molecular framework.

Introduction: The Significance of the 1-Oxo-1,2,3,4-tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a common motif in a vast array of natural products and synthetic molecules exhibiting diverse and potent biological activities.[1] This heterocyclic system provides a rigid three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets, including enzymes and receptors. The incorporation of a lactam functionality to form the 1-oxo-1,2,3,4-tetrahydroisoquinoline core further refines the electronic and conformational properties of the scaffold, often enhancing binding affinity and metabolic stability.

The addition of a sulfonamide group, a well-established pharmacophore in its own right, at the 7-position of the 1-oxo-tetrahydroisoquinoline ring system, creates a molecule with significant therapeutic potential. Sulfonamides are known to participate in key hydrogen bonding interactions within protein active sites and can influence physicochemical properties such as solubility and cell permeability. This guide will delve into the specifics of the 7-sulfonamide derivative, exploring its synthesis and potential as a targeted therapeutic agent.

Chemical Synthesis and Characterization

The synthesis of this compound can be approached through a multi-step sequence, culminating in the formation of the sulfonamide functionality. A logical and experimentally supported pathway involves the preparation of a key intermediate, 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, followed by its reaction with an ammonia source.

Synthesis of the Key Precursor: 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride

A validated method for the synthesis of the sulfonyl chloride precursor involves the direct sulfonation of the 1-oxo-1,2,3,4-tetrahydroisoquinoline core using chlorosulfonic acid.[2] The reaction is typically performed at reduced temperatures to control reactivity and minimize side product formation.

Experimental Protocol: Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride [2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool chlorosulfonic acid (typically 3-5 equivalents) to 0°C in an ice bath.

-

Substrate Addition: Slowly add 1-oxo-1,2,3,4-tetrahydroisoquinoline to the cooled chlorosulfonic acid with vigorous stirring. The addition should be portion-wise to maintain the temperature below 5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour.

-

Warming: Gradually warm the reaction mixture to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice with stirring. The product will precipitate out of the aqueous solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the desired 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride.

Causality Behind Experimental Choices:

-

Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion.

-

Low Temperature Control: The initial cooling and slow addition are critical to control the exothermic nature of the reaction and to prevent potential charring and degradation of the starting material.

-

Aqueous Quench: Quenching the reaction with ice water serves to both hydrolyze any remaining chlorosulfonic acid and to precipitate the less water-soluble sulfonyl chloride product.

Formation of this compound

The final step in the synthesis is the conversion of the sulfonyl chloride to the corresponding sulfonamide. This is a standard nucleophilic substitution reaction where ammonia or an ammonia equivalent displaces the chloride ion.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve the 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

-

Ammonia Source: To the stirred solution, add an excess of an ammonia source. This can be in the form of aqueous ammonium hydroxide or by bubbling ammonia gas through the solution. The use of a tertiary amine base like triethylamine can also be employed to scavenge the HCl byproduct.[3]

-

Reaction Progression: Allow the reaction to stir at room temperature for several hours until completion, as monitored by TLC.

-

Work-up: Upon completion, wash the reaction mixture with water to remove any water-soluble salts. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation and Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Self-Validating System:

The purity and identity of the final compound should be rigorously confirmed through a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structural integrity of the molecule and the presence of all expected protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.[4]

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the sulfonamide (S=O stretches) and the lactam carbonyl (C=O stretch).

Biological Activity and Mechanism of Action: A Focus on PARP Inhibition

While direct biological data for this compound is not extensively reported in the public domain, the structural similarity of the 1-oxo-isoquinoline core to known inhibitors of Poly(ADP-ribose) polymerase (PARP) strongly suggests its potential activity against this important class of enzymes.[5][6] PARP enzymes, particularly PARP1 and PARP2, are critical players in the DNA damage response, primarily involved in the repair of single-strand breaks.[7]

The Role of PARP in DNA Repair and Cancer

PARP1 detects single-strand DNA breaks and, upon activation, catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

In cancers with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations, the cells are heavily reliant on PARP-mediated repair pathways to maintain genomic integrity. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired single-strand breaks, which are converted into toxic double-strand breaks during DNA replication. The HR-deficient cells are unable to efficiently repair these double-strand breaks, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality and is the cornerstone of PARP inhibitor therapy in oncology.[7]

Signaling Pathway of PARP-mediated DNA Repair and Inhibition

Caption: Hypothesized mechanism of PARP1 inhibition.

Evidence from Structurally Related Compounds

A study on a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides revealed potent PARP1 and PARP2 inhibitory activity.[5][6] The lead compounds from this series exhibited IC50 values in the nanomolar range. This provides strong evidence that the 1-oxo-isoquinoline scaffold is a viable starting point for the design of potent PARP inhibitors. The carboxamide functionality in these analogs occupies the nicotinamide-binding pocket of the PARP active site, a key interaction for potent inhibition. It is highly probable that the sulfonamide group in this compound could engage in similar critical interactions.

Structure-Activity Relationships (SAR)

The biological activity of 1-oxo-tetrahydroisoquinoline derivatives as PARP inhibitors is highly dependent on the nature and position of substituents on the heterocyclic core. Based on the available literature for related compounds, several key SAR trends can be extrapolated.[8][9]

Key Structural Features Influencing PARP Inhibition:

-

The Lactam Carbonyl: The carbonyl group of the lactam is crucial for activity, likely forming a key hydrogen bond with a backbone amide in the PARP active site.

-

The Aromatic Ring: The benzene ring of the isoquinoline core provides a hydrophobic surface that interacts with nonpolar residues in the active site.

-

Substituents at the 7-position: The 7-position is a critical vector for introducing functionalities that can interact with the nicotinamide-binding pocket. The sulfonamide group at this position is well-suited to act as a hydrogen bond donor and acceptor, potentially mimicking the interactions of the nicotinamide carboxamide of NAD+.

Table 1: PARP1/2 Inhibitory Activity of Structurally Related 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides [5][6]

| Compound ID | R Group (at 4-position) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

| Lead Analog 1 | 4-fluorobenzyl | 156 | 70.1 |

| Lead Analog 2 | [1,4'-bipiperidine]-1'-yl | 63.1 | 29.4 |

| Olaparib (Reference) | - | 2.8 | 0.7 |

Note: This data is for structurally related compounds and not for this compound itself. The purpose is to illustrate the potential of the scaffold.

Logical Relationship of SAR

Caption: Key structural features for PARP inhibition.

Pharmacokinetic Profile and Therapeutic Potential

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate are critical for its clinical success. While specific ADME data for this compound is not available, insights can be drawn from related isoquinolinone-based PARP inhibitors.[5][8]

Considerations for Pharmacokinetic Profile:

-

Solubility: The sulfonamide group can modulate aqueous solubility, which is a key factor for oral absorption.

-

Metabolic Stability: The 1-oxo-tetrahydroisoquinoline core is generally considered to be metabolically robust. However, the overall metabolic profile will depend on the specific substitution pattern. Studies on related compounds have shown that modifications to the scaffold can improve metabolic stability.[5]

-

Permeability: The ability of the compound to cross cell membranes will influence its distribution to the target tissues.

Therapeutic Potential:

Given its hypothesized mechanism of action as a PARP inhibitor, this compound and its derivatives hold significant promise as anticancer agents, particularly for the treatment of tumors with HR deficiencies. Furthermore, the diverse biological activities associated with the tetrahydroisoquinoline scaffold suggest that this compound could be explored for other therapeutic indications, including neurodegenerative diseases and inflammatory disorders.

Future Directions and Conclusion

This compound represents a compelling molecular scaffold for the development of novel therapeutic agents. The strong rationale for its potential as a PARP inhibitor, based on the activity of structurally related compounds, warrants further investigation.

Key areas for future research include:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, optimized, and fully characterized synthesis of the title compound.

-

In Vitro Biological Evaluation: Comprehensive screening against a panel of PARP enzymes to determine its inhibitory potency and selectivity.

-

Cellular Activity: Assessment of its ability to inhibit PARP activity in cancer cell lines and to induce synthetic lethality in HR-deficient models.

-

Lead Optimization: Systematic modification of the scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluation of the antitumor activity of optimized analogs in preclinical animal models.

References

- 1. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. shd-pub.org.rs [shd-pub.org.rs]

- 4. researchgate.net [researchgate.net]

- 5. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Uncharted Territory: A Technical Guide to the Safe Handling of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Word of Caution

This document provides an in-depth technical guide on the safe handling of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (CAS No. 885273-77-8). It is crucial to note that a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily accessible at the time of writing. Therefore, the following recommendations are synthesized from the compound's chemical structure, data from structurally related molecules, and established principles of laboratory safety. This guide is intended to supplement, not replace, a thorough risk assessment conducted by qualified personnel. All laboratory activities should be performed under the direct supervision of a qualified individual and in accordance with all applicable local, state, and federal regulations.

Section 1: Compound Profile and Inferred Hazard Analysis